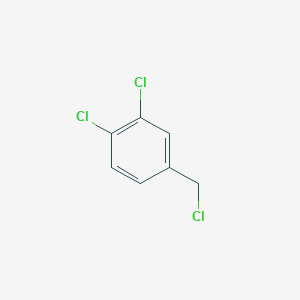

3,4-Dichlorobenzyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406893. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dichloro-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIFVWOCPGPNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059252 | |

| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-47-6 | |

| Record name | 3,4-Dichlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,3,4-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451PB8SMIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dichlorobenzyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzyl chloride (CAS No. 102-47-6), a key chemical intermediate in the synthesis of various organic compounds, most notably the selective serotonin reuptake inhibitor (SSRI) sertraline. This document details its chemical and physical properties, safety and handling protocols, and its primary applications in organic synthesis. Detailed experimental methodologies for its key reactions are provided, along with visualizations of synthetic pathways to facilitate a deeper understanding of its chemical utility.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is an important building block in organic chemistry due to the reactivity of the benzylic chloride. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 102-47-6 | [2][3][4][5][6] |

| Molecular Formula | C₇H₅Cl₃ | [2][4][6] |

| Molecular Weight | 195.47 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 122-124 °C at 14 mmHg, 241 °C (lit.), 248 °C (lit.) | [1][2][3] |

| Melting Point | -12.00 °C, -3 °C | [1][7] |

| Density | 1.411 g/mL at 25 °C (lit.), 1.3833 g/cm³ | [1][2] |

| Refractive Index (n20/D) | 1.577 (lit.), 1.5755-1.5795 @ 20°C | [2][4] |

| Solubility | Good solubility in non-polar solvents (e.g., hexane, toluene). Limited solubility in polar solvents. | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][8] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. It is corrosive and can cause severe skin burns and eye damage.[3][9] It may also cause respiratory irritation.[9]

Table 2: Hazard and Safety Information for this compound

| Category | Information | Reference(s) |

| Signal Word | Danger | [2][3][8] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H290: May be corrosive to metals. | [2][3][8][9] |

| Hazard Classifications | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity - single exposure (Category 3) | [2][8][9] |

| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter. | [2][8] |

| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed. Moisture sensitive. Store under inert gas. | [3][10] |

Key Applications and Experimental Protocols

The primary application of this compound is as a precursor in the synthesis of pharmaceuticals and other specialty chemicals.

Intermediate in the Synthesis of Sertraline

This compound is a crucial starting material for the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the antidepressant sertraline.[10] The synthesis involves the conversion of this compound to γ-(3,4-dichlorophenyl)butyric acid, which is then cyclized.

This synthesis is a multi-step process. While a direct Friedel-Crafts reaction with this compound and a suitable substrate is not the primary route, it is a precursor to the necessary γ-(3,4-dichlorophenyl)butyric acid.

Step 1: Preparation of γ-(3,4-dichlorophenyl)butyric acid (Illustrative)

-

This step can be achieved through various synthetic routes. One conceptual pathway involves the reaction of a Grignard reagent derived from this compound with a suitable synthon like γ-butyrolactone, followed by hydrolysis.

Step 2: Intramolecular Friedel-Crafts Acylation for Cyclization

-

Reagents: γ-(3,4-dichlorophenyl)butyric acid, a cyclizing agent (e.g., polyphosphoric acid (PPA) or conversion to the acyl chloride followed by a Lewis acid like AlCl₃).

-

Procedure (General):

-

Convert γ-(3,4-dichlorophenyl)butyric acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

-

In a flask equipped with a stirrer and under an inert atmosphere, dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and slowly add a Lewis acid catalyst such as anhydrous aluminum chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

-

Alkylating Agent in Polymer Synthesis

This compound can be used as an alkylating agent in the synthesis of modified polymers, such as sulfonated poly(ether ketone)s. These polymers are investigated for applications like proton exchange membranes in fuel cells. The benzyl chloride moiety allows for the introduction of the 3,4-dichlorobenzyl group onto the polymer backbone.

-

Reagents: Poly(ether ketone), this compound, a suitable solvent (e.g., N-methyl-2-pyrrolidone), and a base or catalyst as needed.

-

Procedure:

-

Dissolve the poly(ether ketone) in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Add this compound to the polymer solution.

-

The reaction may require heating and the presence of a catalyst to facilitate the alkylation.

-

After the reaction is complete, precipitate the modified polymer by pouring the solution into a non-solvent (e.g., methanol or water).

-

Filter, wash, and dry the resulting functionalized polymer.

-

Synthesis of Benzimidazole Derivatives

This compound is a reactant in the synthesis of certain benzimidazole derivatives, which are a class of compounds with a wide range of biological activities.[10] For example, it is used in the preparation of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole.

-

Reagents: 5,6-dichloro-2-mercaptobenzimidazole, this compound, a base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., ethanol or DMF).

-

Procedure:

-

Dissolve 5,6-dichloro-2-mercaptobenzimidazole in the chosen solvent in a reaction flask.

-

Add the base to the solution to deprotonate the thiol group, forming a thiolate salt.

-

Add this compound to the reaction mixture.

-

Stir the reaction, possibly with heating, until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Filter the solid, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole.

-

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and polymer industries. Its utility is primarily derived from the reactive benzylic chloride functional group, which allows for its incorporation into more complex molecular architectures. A thorough understanding of its properties, safe handling procedures, and reaction protocols is essential for its effective and safe use in research and development. The synthetic pathways outlined in this guide, particularly its role as a precursor in the synthesis of sertraline, highlight its importance in modern organic chemistry.

References

- 1. Preparation and Properties of Sulfonated Poly(phthalazinone ether ketone) Membranes for Electrodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RU1839670C - Method of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2h)-naphthalinone synthesis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Sulphonated poly(ether ether ketone): Synthesis and characterisation | Semantic Scholar [semanticscholar.org]

- 7. apicule.com [apicule.com]

- 8. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound 97 102-47-6 [sigmaaldrich.com]

An In-depth Technical Guide to 3,4-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzyl chloride (α,3,4-Trichlorotoluene), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document details its chemical and physical properties, a representative synthesis protocol, and its application in synthetic pathways.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₇H₅Cl₃ | [1][2][3] |

| Molecular Weight | 195.47 g/mol | [1][2][4][5] |

| CAS Number | 102-47-6 | [1][2][3][4][5] |

| Appearance | Clear, colorless liquid | [3] |

| Density | 1.386 g/cm³ | [4] |

| 1.411 g/mL at 25 °C | [5][6] | |

| Boiling Point | 122-124 °C at 14 mmHg | [5][6] |

| 248 °C | [5] | |

| Refractive Index | n20/D 1.577 | [5][6] |

| 1.5755-1.5795 at 20°C | [3] | |

| Purity (Assay) | 97% - ≥97.5% (GC) | [3][5][6] |

| Synonyms | α,3,4-Trichlorotoluene, 1,2-Dichloro-4-(chloromethyl)benzene | [2][3][5] |

Experimental Protocols

Representative Synthesis of this compound via Free-Radical Chlorination

The synthesis of this compound is typically achieved through the free-radical chlorination of 3,4-dichlorotoluene. This process involves the selective chlorination of the methyl group on the benzene ring.

Materials:

-

3,4-Dichlorotoluene

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous benzene or carbon tetrachloride as a solvent

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3,4-dichlorotoluene in a suitable anhydrous solvent (e.g., benzene or carbon tetrachloride).

-

Addition of Reagents: Add N-Chlorosuccinimide (or an alternative chlorinating agent) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux with constant stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid by-product (succinimide, if NCS is used) is removed by filtration. The filtrate is washed with an aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Mandatory Visualizations

Application in Pharmaceutical Synthesis: The Role of this compound in the Synthesis of Sertraline

This compound is a crucial building block in the synthesis of sertraline, a widely used antidepressant. The following diagram illustrates the initial steps of a common synthetic route where this compound is utilized in a Friedel-Crafts reaction.

Caption: Synthetic pathway illustrating the use of this compound in the synthesis of Sertraline.

Logical Relationship: Physicochemical Properties and Analytical Characterization

The distinct physicochemical properties of this compound dictate the appropriate analytical techniques for its characterization and quality control.

Caption: Relationship between physicochemical properties and analytical methods for this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. US4031145A - Process for the production of 3,4-dichlorotoluene - Google Patents [patents.google.com]

- 3. Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 4. 3,4-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 6. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of 3,4-Dichlorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 3,4-Dichlorobenzyl chloride, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The document provides comprehensive experimental protocols, quantitative data, and process visualizations to support research and development activities.

Overview of Synthetic Pathways

The synthesis of this compound is predominantly achieved through two principal routes:

-

Pathway 1: Free-Radical Chlorination of 3,4-Dichlorotoluene. This is the most direct and industrially favored method, involving the selective chlorination of the methyl group of 3,4-Dichlorotoluene.

-

Pathway 2: Chlorination of 3,4-Dichlorobenzyl Alcohol. This alternative two-step pathway involves the synthesis of the corresponding benzyl alcohol, which is subsequently converted to the target benzyl chloride.

This guide will focus on the more prevalent free-radical chlorination pathway, including the synthesis of the necessary starting material, 3,4-Dichlorotoluene.

Synthesis of Starting Material: 3,4-Dichlorotoluene

The requisite starting material, 3,4-Dichlorotoluene, is typically synthesized via the electrophilic aromatic substitution (chlorination) of p-chlorotoluene. The reaction yields a mixture of dichlorotoluene isomers, from which the desired 3,4-isomer is separated.

Experimental Protocol: Chlorination of p-Chlorotoluene

Objective: To synthesize a mixture of dichlorotoluene isomers enriched in 3,4-Dichlorotoluene.

Materials:

-

p-Chlorotoluene

-

Chlorine gas (Cl₂)

-

Catalyst: Antimony trichloride (SbCl₃) supported on a ZSM-5 type molecular sieve[1] or a mixture of a ring-chlorination catalyst (e.g., ferric chloride, FeCl₃) and a sulfur-containing co-catalyst[2]

-

Solvent (optional, e.g., an inert solvent)

Equipment:

-

A multi-necked reaction flask (e.g., 500 mL four-necked flask) equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer.

-

Oil bath for heating.

-

Gas flow meter.

-

Apparatus for fractional distillation.

Procedure:

-

Charge the reaction flask with p-chlorotoluene (e.g., 95-100 g) and the catalyst (e.g., 3.0-3.2 g of ZSM-5 supported SbCl₃)[1].

-

Place the flask in an oil bath and begin stirring.

-

Introduce a steady stream of chlorine gas through the gas inlet tube at a controlled flow rate (e.g., 7-9 mL/min)[1].

-

Heat the reaction mixture to the desired temperature (e.g., 40-42 °C) and maintain for the duration of the reaction (e.g., 6 hours)[1].

-

Monitor the reaction progress by gas chromatography (GC) to determine the conversion of p-chlorotoluene and the isomeric ratio of the dichlorotoluene products.

-

Upon completion, stop the chlorine gas flow and cool the reaction mixture to room temperature.

-

The crude product mixture is then subjected to fractional distillation to separate the dichlorotoluene isomers.

Quantitative Data: Synthesis of 3,4-Dichlorotoluene

| Parameter | Value | Reference |

| Starting Material | p-Chlorotoluene | [1][2] |

| Catalyst | ZSM-5 supported SbCl₃ | [1] |

| Reaction Temperature | 40-42 °C | [1] |

| Reaction Time | 6 hours | [1] |

| Conversion of p-Chlorotoluene | ~60-65% | |

| Yield of 3,4-Dichlorotoluene | 20-22% | [1] |

| Yield of 2,4-Dichlorotoluene | 31-32.5% | [1] |

| Purity of 3,4-Dichlorotoluene (after distillation) | High | [2] |

Core Synthesis: this compound via Free-Radical Chlorination

The primary industrial method for producing this compound is the free-radical chlorination of 3,4-Dichlorotoluene. This reaction is typically initiated by UV light or a chemical radical initiator.

Experimental Protocol: Free-Radical Chlorination of 3,4-Dichlorotoluene

Objective: To synthesize this compound from 3,4-Dichlorotoluene.

Materials:

-

3,4-Dichlorotoluene

-

Chlorinating agent: Chlorine gas (Cl₂) or Trichloroisocyanuric acid (TCCA)

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or UV light (e.g., 400 nm)[3]

-

Solvent (optional, e.g., carbon tetrachloride - use with extreme caution due to toxicity)

Equipment:

-

A multi-necked reaction flask equipped with a mechanical stirrer, a gas inlet tube (if using Cl₂), a reflux condenser, and a thermometer.

-

UV lamp or a heating mantle with a temperature controller.

-

Apparatus for washing and separation (separatory funnel).

-

Drying agent (e.g., anhydrous magnesium sulfate).

-

Apparatus for vacuum distillation.

Procedure (using Chlorine Gas and UV Light):

-

Charge the reaction flask with 3,4-Dichlorotoluene.

-

Heat the 3,4-Dichlorotoluene to reflux.

-

Irradiate the flask with a UV lamp[3].

-

Introduce a controlled stream of chlorine gas into the refluxing liquid.

-

Monitor the reaction progress by GC, analyzing for the disappearance of the starting material and the appearance of the product and any di- or tri-chlorinated byproducts.

-

Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the crude product with an aqueous solution of sodium bicarbonate to neutralize any dissolved HCl, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude this compound by vacuum distillation.

Quantitative Data: Synthesis and Properties of this compound

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichlorotoluene | |

| Chlorinating Agent | Chlorine Gas / TCCA | |

| Initiator | UV Light / AIBN | [3] |

| Typical Purity (Commercial) | ≥97% | [4] |

| Boiling Point | 122-124 °C at 14 mmHg | [4] |

| Density | 1.411 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.577 | [4] |

Alternative Synthesis Pathway: From 3,4-Dichlorobenzyl Alcohol

An alternative, though less direct, route to this compound involves the chlorination of 3,4-Dichlorobenzyl alcohol. This can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of 3,4-Dichlorobenzyl Alcohol

Objective: To synthesize this compound from 3,4-Dichlorobenzyl alcohol.

Materials:

-

3,4-Dichlorobenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

A base (e.g., pyridine, triethylamine) - optional, to scavenge HCl

Equipment:

-

A round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Dropping funnel.

-

Ice bath.

-

Apparatus for workup and purification as described previously.

Procedure:

-

Dissolve 3,4-Dichlorobenzyl alcohol in the anhydrous solvent in the reaction flask and cool in an ice bath.

-

Slowly add thionyl chloride via the dropping funnel with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or GC).

-

Carefully quench the reaction by slowly adding it to ice water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic phase and purify by vacuum distillation.

Process Visualizations

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Free-Radical Chlorination Logical Diagram

References

- 1. Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 2. US4031145A - Process for the production of 3,4-dichlorotoluene - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound 97 102-47-6 [sigmaaldrich.com]

Elucidation of the Molecular Structure of α,3,4-Trichlorotoluene: A Technical Guide

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of α,3,4-trichlorotoluene, scientifically known as 1,2-dichloro-4-(chloromethyl)benzene. The structural confirmation of this compound is paramount for its application in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the spectroscopic analysis and synthetic methodologies employed to unequivocally determine its molecular architecture.

Introduction

α,3,4-Trichlorotoluene (CAS No. 102-47-6) is a chlorinated aromatic hydrocarbon with the molecular formula C₇H₅Cl₃. The unambiguous identification of its isomeric structure is critical for predicting its reactivity, understanding its toxicological profile, and ensuring the purity of its downstream products. This guide outlines the key analytical techniques and synthetic pathways that contribute to the complete structural characterization of this compound.

Synthetic Pathways for Structural Confirmation

The synthesis of α,3,4-trichlorotoluene can be achieved through several routes, primarily involving the chlorination of substituted toluenes or the chloromethylation of dichlorobenzenes. These synthetic methods not only provide a means of producing the compound but also offer strong evidence for its substitution pattern.

Chloromethylation of o-Dichlorobenzene

One common laboratory and industrial synthesis involves the chloromethylation of o-dichlorobenzene. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the dichlorinated benzene ring.

Logical Workflow for Chloromethylation Synthesis

Caption: Synthetic route to α,3,4-trichlorotoluene via chloromethylation.

Free-Radical Chlorination of 3,4-Dichlorotoluene

An alternative synthesis involves the free-radical chlorination of 3,4-dichlorotoluene. This reaction selectively chlorinates the methyl group (the benzylic position) under UV light or with a radical initiator.

Logical Workflow for Free-Radical Chlorination

Caption: Synthesis of α,3,4-trichlorotoluene via free-radical chlorination.

Spectroscopic Data and Interpretation

The structure of α,3,4-trichlorotoluene is definitively confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the aromatic and benzylic protons. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the chloromethyl carbon and the aromatic carbons. The chemical shifts are influenced by the presence of the electronegative chlorine atoms.

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 7.45 (d, J=8.2 Hz, 1H) | Aromatic H |

| 7.39 (d, J=2.0 Hz, 1H) | Aromatic H |

| 7.15 (dd, J=8.2, 2.0 Hz, 1H) | Aromatic H |

| 4.55 (s, 2H) | -CH₂Cl |

| ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Aromatic C-Cl |

| 133.0 | Aromatic C-Cl |

| 131.0 | Aromatic C-H |

| 130.5 | Aromatic C-H |

| 128.5 | Aromatic C-H |

| 136.0 | Aromatic C-CH₂Cl |

| 45.0 | -CH₂Cl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.

| Mass Spectrometry Data (Electron Ionization) | |

| m/z | Assignment |

| 194, 196, 198 | Molecular Ion (M⁺) cluster due to three chlorine isotopes |

| 159, 161 | [M-Cl]⁺ fragment |

| 124 | [M-CH₂Cl]⁺ fragment |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

| Infrared (IR) Spectroscopy Data (Liquid Film) | |

| Frequency (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretch |

| 2920-2960 | Aliphatic C-H stretch (-CH₂Cl) |

| 1470-1500 | Aromatic C=C stretch |

| 1250 | C-H wag (-CH₂Cl) |

| 800-850 | C-Cl stretch (Aromatic) |

| 680-750 | C-Cl stretch (Aliphatic) |

Experimental Protocols

Synthesis: Chloromethylation of o-Dichlorobenzene

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap to neutralize excess HCl.

-

Reaction Mixture: o-Dichlorobenzene is charged into the flask along with paraformaldehyde and a catalytic amount of a Lewis acid (e.g., anhydrous zinc chloride or sulfuric acid).

-

Reaction Conditions: The mixture is heated to 60-80°C with vigorous stirring. Dry hydrogen chloride gas is bubbled through the reaction mixture.

-

Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is cooled and poured onto ice water. The organic layer is separated, washed with a dilute sodium bicarbonate solution and then with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by vacuum distillation to yield pure α,3,4-trichlorotoluene.

Analysis: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified α,3,4-trichlorotoluene is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][2][3][4]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.[5]

Analysis: GC-MS

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.[6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.[6]

-

GC Conditions: A capillary column suitable for separating chlorinated aromatic compounds (e.g., a DB-5ms column) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 280°C) to ensure good separation.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data is collected over a mass range of m/z 50-300.

Analysis: FTIR Spectroscopy

-

Sample Preparation: As α,3,4-trichlorotoluene is a liquid at room temperature, a thin film of the neat liquid is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[1][7][8]

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[7]

Conclusion

The collective evidence from synthetic methodologies and comprehensive spectroscopic analysis provides an unequivocal structural elucidation of α,3,4-trichlorotoluene as 1,2-dichloro-4-(chloromethyl)benzene. The specific substitution pattern is confirmed by the distinct chemical shifts and coupling constants in the NMR spectra, the characteristic fragmentation pattern in the mass spectrum, and the vibrational modes observed in the IR spectrum. This detailed characterization is essential for the quality control and effective application of this compound in chemical synthesis and development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dichlorobenzoyl chloride(3024-72-4) 1H NMR spectrum [chemicalbook.com]

- 4. 3,4-Dichlorobenzoyl chloride(3024-72-4) 13C NMR [m.chemicalbook.com]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. benchchem.com [benchchem.com]

- 7. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

The Electrophilic Nature of 3,4-Dichlorobenzyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the electrophilic properties of 3,4-Dichlorobenzyl chloride, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's reactivity, relevant experimental protocols, and its potential biological implications.

Introduction to the Electrophilicity of this compound

This compound (C₇H₅Cl₃, CAS No: 102-47-6) is a substituted aromatic compound characterized by a chloromethyl group attached to a 3,4-dichlorinated benzene ring. The electrophilic nature of this molecule is primarily centered at the benzylic carbon of the chloromethyl group. This electrophilicity is a consequence of the polarization of the carbon-chlorine bond, where the high electronegativity of the chlorine atom withdraws electron density, rendering the benzylic carbon susceptible to attack by nucleophiles.

The presence of two chlorine atoms on the benzene ring further influences the reactivity of the benzylic carbon. These electron-withdrawing groups, through their inductive effects, can modulate the stability of carbocation intermediates that may form during nucleophilic substitution reactions. This interplay of electronic effects makes this compound a versatile reagent in organic synthesis, particularly in Friedel-Crafts alkylation and other nucleophilic substitution reactions.

Quantitative Analysis of Electrophilicity

The electrophilic character of benzyl chlorides can be quantitatively assessed through kinetic studies of their reactions with nucleophiles. The rate of these reactions is influenced by the electronic properties of the substituents on the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102-47-6 | [1][2] |

| Molecular Formula | C₇H₅Cl₃ | [1][2] |

| Molecular Weight | 195.47 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | Sigma-Aldrich |

| Boiling Point | 122-124 °C at 14 mmHg | [2] |

| Density | 1.411 g/mL at 25 °C | [2] |

Table 2: Solvolysis Data for Substituted Benzyl Chlorides

While specific kinetic data for the solvolysis of this compound was not found in the immediate search, studies on related substituted benzyl chlorides provide a framework for understanding its reactivity. The Hammett equation, log(k/k₀) = σρ, is often used to correlate the reaction rates (k) of substituted aromatic compounds with the electronic properties of the substituents (σ) and the sensitivity of the reaction to these effects (ρ). For the solvolysis of benzyl chlorides, electron-withdrawing groups, such as chlorine, generally decrease the rate of reaction due to destabilization of the carbocation-like transition state.

Computational Insights into Electrophilicity

Computational chemistry provides valuable tools for quantifying the electrophilicity of a molecule. Key parameters include the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the calculated partial charges on atoms. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The partial positive charge on the benzylic carbon is a direct measure of its electrophilic character. While a specific computational study for this compound was not retrieved, analogous studies on similar molecules show that the benzylic carbon in benzyl halides carries a significant positive partial charge.

Key Reactions and Experimental Protocols

The electrophilic nature of this compound is most prominently demonstrated in its participation in Friedel-Crafts alkylation and nucleophilic substitution reactions.

Friedel-Crafts Alkylation

In Friedel-Crafts reactions, this compound acts as an electrophile to alkylate aromatic rings in the presence of a Lewis acid catalyst. A notable application is in the synthesis of a key intermediate for the antidepressant drug, sertraline.[2]

Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene (Adapted for this compound)

This protocol is adapted from general procedures for Friedel-Crafts alkylations and the known synthesis of the sertraline intermediate.

Objective: To synthesize 4-(3,4-dichlorophenyl)-1-tetralone, a precursor to sertraline.

Materials:

-

This compound

-

Naphthalene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous dichloromethane from the dropping funnel.

-

To this mixture, add a solution of naphthalene (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Caption: Workflow for Friedel-Crafts Alkylation.

Nucleophilic Substitution

The electrophilic benzylic carbon of this compound readily undergoes nucleophilic substitution reactions (Sₙ1 or Sₙ2 mechanisms), where the chloride is displaced by a variety of nucleophiles.

Experimental Protocol: Synthesis of 3,4-Dichlorobenzyl Azide (Adapted from a similar reaction)

This protocol is adapted from a general procedure for the synthesis of benzyl azides from benzyl halides.

Objective: To demonstrate a typical nucleophilic substitution reaction with this compound.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-Dichlorobenzyl azide.

Caption: Sₙ2 reaction mechanism.

Role in Biological Systems and Signaling Pathways

The electrophilic and alkylating nature of this compound suggests potential interactions with biological macromolecules, which can disrupt normal cellular signaling pathways. Electrophilic compounds are known to react with nucleophilic sites in proteins and nucleic acids.

Genotoxicity: Alkylating agents are a class of compounds known for their potential genotoxicity.[3] They can react with the nucleophilic centers in DNA bases, such as the N7 position of guanine. This alkylation can lead to mutations and cellular damage. While specific studies on the genotoxicity of this compound were not found, its structural similarity to other benzylic halides suggests that it should be handled with appropriate caution as a potential genotoxic agent.

A derivative, (S-3,4-dichlorobenzyl) isothiourea hydrochloride, has been studied for its antibacterial, cytotoxic, and genotoxic activities.[4] This highlights that the 3,4-dichlorobenzyl moiety can be incorporated into biologically active molecules.

Caption: Potential interaction with DNA.

Conclusion

This compound exhibits significant electrophilic character at its benzylic carbon, making it a valuable reagent in organic synthesis for reactions such as Friedel-Crafts alkylations and nucleophilic substitutions. Its reactivity is modulated by the electron-withdrawing nature of the chlorine substituents on the aromatic ring. Researchers and drug development professionals should be aware of its potential for alkylating biological macromolecules, suggesting careful handling and consideration of its potential toxicological profile. Further quantitative and computational studies would provide a more detailed understanding of its electrophilic nature.

References

- 1. This compound | C7H5Cl3 | CID 7609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3,4-Dichlorobenzyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzyl chloride (C₇H₅Cl₃) is a halogenated aromatic compound of significant interest in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and agrochemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound, details a robust experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₅Cl₃ |

| Molecular Weight | 195.47 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid |

| Density | Approximately 1.411 g/mL at 25 °C[1] |

| Boiling Point | 122-124 °C at 14 mmHg[1] |

Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a non-polar aromatic ring with chloro-substituents and a reactive benzyl chloride moiety—and available qualitative information, a general solubility profile can be established. The principle of "like dissolves like" is a key determinant of its solubility.

The following table summarizes the qualitative solubility of this compound in a selection of common organic solvents.

| Solvent | Solvent Type | Qualitative Solubility |

| Toluene | Non-polar Aromatic | Good solubility is expected due to structural similarities. |

| Hexane | Non-polar Aliphatic | Good solubility is expected. |

| Heptane | Non-polar Aliphatic | Slightly soluble (for mixed isomers of dichlorobenzyl chloride).[3] |

| Chloroform | Halogenated | Good solubility is expected. |

| Acetone | Polar Aprotic | Soluble (for mixed isomers of dichlorobenzyl chloride).[3] |

| Ethyl Acetate | Polar Aprotic | Good solubility is expected. |

| Ethanol | Polar Protic | Soluble (for mixed isomers of dichlorobenzyl chloride).[3] |

| Methanol | Polar Protic | Limited solubility is expected due to the high polarity of the solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solubility is expected due to its strong solvent capabilities. |

| Dimethylformamide (DMF) | Polar Aprotic | Good solubility is expected. |

| Water | Polar Protic | Insoluble (for mixed isomers of dichlorobenzyl chloride).[3] |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

For instances where precise quantitative solubility data is required, the following gravimetric method provides a reliable and accurate approach. This protocol is a generalized procedure and may require optimization based on the specific solvent and laboratory conditions.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent from the dish or vial under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to prevent its loss.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and to ensure all moisture is removed.

-

Weigh the dish or vial containing the solid residue. Repeat the drying and weighing process until a constant weight is achieved.

-

3. Calculation of Solubility:

-

Mass of dissolved this compound (m_solute):

-

m_solute = (Weight of dish + residue) - (Weight of empty dish)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Weight of filtered solution) - m_solute

-

-

Solubility ( g/100 g solvent):

-

Solubility = (m_solute / m_solvent) * 100

-

-

Solubility ( g/100 mL solvent):

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Volume of solvent (V_solvent) = m_solvent / density_solvent

-

Solubility = (m_solute / V_solvent) * 100

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

While precise quantitative solubility data for this compound remains to be extensively published, its qualitative behavior aligns with established chemical principles. It exhibits favorable solubility in non-polar and polar aprotic organic solvents, and limited solubility in highly polar solvents. For applications demanding exact solubility values, the detailed gravimetric protocol provided in this guide offers a robust methodology for its determination. This information is critical for the effective utilization of this compound in research, development, and manufacturing processes within the chemical and pharmaceutical industries.

References

The Core of Sertraline Synthesis: An In-depth Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the key chemical intermediates that form the foundation of the various synthetic routes to sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Understanding the synthesis of these core molecules is critical for process optimization, impurity profiling, and the development of novel, more efficient, and stereoselective manufacturing methods. This document outlines the primary synthetic strategies, presents quantitative data for key transformations, details experimental protocols, and provides visual representations of the synthetic pathways.

The Central Role of Sertraline Tetralone

The most pivotal intermediate in the majority of both racemic and enantioselective syntheses of sertraline is 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-one , commonly referred to as sertraline tetralone . The industrial production of sertraline has historically relied on the synthesis of this key precursor, which is then converted to the final active pharmaceutical ingredient.[1][2][3]

The synthesis of sertraline tetralone itself can be achieved through various methods, with one efficient route being the one-stage condensation reaction of 1-naphthol with o-dichlorobenzene catalyzed by aluminum halides.[3]

Key Synthetic Pathways and Intermediates

Several distinct synthetic strategies for sertraline have been developed, each characterized by a unique set of key intermediates. The primary approaches include racemic synthesis followed by resolution, and more recently, various enantioselective syntheses.

Racemic Synthesis via Imine and Nitrone Intermediates

The traditional and industrial synthesis of sertraline often begins with the racemic sertraline tetralone. This pathway involves the formation of an imine or a nitrone intermediate, which is then reduced to racemic sertraline. The desired (1S, 4S)-enantiomer is subsequently isolated through resolution.

A key intermediate in this route is N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine , also known as sertraline imine.[4][5] An alternative, noted for its advantages in an industrial setting, involves the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide (a nitrone intermediate), which can be produced in good yield from the corresponding tetralone.[1] This nitrone is stable under normal conditions and its reduction to the desired cis-racemic amine is stereoselective.[1][3]

The final step in this pathway, before obtaining the pure enantiomer, is the resolution of the racemic cis-amine, commonly achieved by forming a diastereomeric salt with a chiral acid, such as D-(-)-mandelic acid, to yield sertraline mandelate .[1][5]

Enantioselective Syntheses

To circumvent the need for resolution, which is inherently inefficient as it discards the unwanted enantiomer, several enantioselective syntheses have been developed. These methods aim to establish the desired stereochemistry early in the synthetic sequence.

One innovative approach involves an intramolecular nucleophilic addition to a chiral imine.[6][7] This synthesis commences with 3,4-dichlorocinnamic acid and proceeds through a series of steps to form a key chiral iodoimine intermediate .[6][7] The stereocenter is introduced using a chiral auxiliary, (S)-2-phenyloxazolidinone.[6] Ring closure of the iodoimine, facilitated by t-BuLi, directly yields sertraline as a single diastereoisomer.[6]

A chemoenzymatic strategy utilizes ketoreductases (KREDs) for the stereoselective reduction of racemic sertraline tetralone.[8][9] This biocatalytic reduction exhibits excellent enantioselectivity and diastereoselectivity, yielding a key chiral alcohol precursor, (S,S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol .[8] This alcohol is then oxidized to the enantiopure (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone , which is a direct precursor to sertraline.[8][9]

Quantitative Data on Key Synthetic Steps

The efficiency of different synthetic routes can be compared by examining the yields and selectivity of the key transformations. The following table summarizes quantitative data for the synthesis of sertraline via different key intermediates.

| Intermediate Pathway | Precursor | Reagents & Conditions | Yield | Purity/Selectivity | Reference |

| Sertraline Imine | Sertraline Tetralone | Monomethylamine, Ethanol, 50-55°C, 16h | >95% (conversion to imine) | High | [2][5] |

| Sertraline Nitrone | Sertraline Tetralone | N-methylhydroxylamine hydrochloride, Methanol, rt | 81% (of isolated cis-racemic amine HCl) | cis/trans ratio 92:8 | [1][2] |

| Chiral Iodoimine | 3,4-Dichlorocinnamic acid derivative | (S)-2-phenyloxazolidinone, CuBr-SMe₂, NaBH₄, I₂-PPh₃-imidazole, t-BuLi | 45% (overall yield in 6 steps) | Enantioselective | [2][6][7] |

| (S)-Tetralone (Chemoenzymatic) | Racemic Tetralone | Ketoreductase (KRED) | 29% conversion (max theoretical yield is 50%) | >99% ee, 99:1 dr | [8][9] |

Experimental Protocols for Key Experiments

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are representative experimental protocols for the formation of key sertraline intermediates.

Synthesis of Sertraline Imine

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (3) can be prepared by reacting sertraline tetralone (2) with monomethylamine. In a typical procedure, sertraline tetralone (165 g, 1 mol equiv) is combined with isopropyl alcohol (700 mL) in a pressure-rated vessel.[4] The mixture is cooled to -5 to -10°C, and monomethylamine (60.2 g, 3.4 mol equiv) is added. The reaction mixture is then heated to 85-100°C for 16 hours, at which point a conversion of over 95% to the imine is typically observed.[4]

Synthesis of Sertraline Nitrone

The nitrone intermediate is prepared from sertraline tetralone. The tetralone is reacted with N-methylhydroxylamine hydrochloride in methanol at room temperature.[1][2] This reaction proceeds in high yield to give the stable nitrone intermediate.

Enantioselective Synthesis of the Chiral Iodoaldehyde Precursor to the Iodoimine

The synthesis of the chiral iodoaldehyde begins with the addition of an arylmagnesium bromide to a cinnamic imide derived from 3,4-dichlorocinnamic acid and (S)-2-phenyloxazolidinone.[6] The resulting imide is then reduced to an alcohol using NaBH₄ in THF-H₂O.[6] Treatment of this alcohol with I₂-PPh₃-imidazole, followed by in situ hydrolysis of an acetal protecting group with 2 N HCl, leads to the formation of the key iodoaldehyde intermediate in 83% yield.[6][7]

Chemoenzymatic Reduction of Racemic Tetralone

The bioreduction of racemic sertraline tetralone is carried out using a ketoreductase (KRED) with NADPH as a cofactor, which is regenerated using 2-propanol as a sacrificial co-substrate.[8] The reaction is performed at a controlled pH and temperature to achieve high enantioselectivity (>99% ee) and diastereoselectivity (99:1), yielding the (S,S)-alcohol at approximately 29% conversion after 7 hours.[8]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways to sertraline.

Figure 1: Racemic synthesis of sertraline via imine and nitrone intermediates.

Figure 2: Enantioselective synthetic routes to sertraline.

References

An In-depth Technical Guide to the Synthesis of 3,4-Dichlorobenzyl Chloride: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzyl chloride is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its reactive benzyl chloride moiety, combined with the specific substitution pattern on the aromatic ring, makes it a versatile building block for introducing the 3,4-dichlorophenylmethyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the starting materials, reaction conditions, and detailed experimental protocols. The information is intended to assist researchers and professionals in the development and optimization of synthetic processes involving this key intermediate.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two primary pathways, both of which are scalable for industrial production. A third, less direct route, is also considered. The selection of a particular route often depends on the availability of starting materials, desired purity, and the scale of the reaction.

The main synthetic strategies are:

-

Free-Radical Chlorination of 3,4-Dichlorotoluene: This is the most common and direct industrial method.

-

Chlorination of 3,4-Dichlorobenzyl Alcohol: A reliable laboratory-scale method that can also be adapted for larger-scale production.

-

From 3,4-Dichlorobenzaldehyde: A two-step process involving reduction followed by chlorination.

This guide will now delve into the specifics of each of these pathways, providing quantitative data and detailed experimental procedures.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound, allowing for a clear comparison of the different methodologies.

| Starting Material | Synthetic Route | Key Reagents & Conditions | Reported Yield (%) | Reported Purity (%) | Reference |

| 3,4-Dichlorotoluene | Free-Radical Photochlorination | Chlorine gas (Cl₂), UV or LED light, 90-150 °C | High (Industrial) | High (Industrial) | [1] |

| 3,4-Dichlorotoluene | Free-Radical Chlorination | N,N-dichloroacetamide, Visible light (Blue LEDs) | 60-79 (for analogous toluenes) | Not specified | [2] |

| 3,4-Dichlorobenzyl Alcohol | Chlorination with Thionyl Chloride | Thionyl chloride (SOCl₂), DMF (catalyst), 110-150 °C | 73 | 99.3 | [3] |

Experimental Protocols

Synthesis from 3,4-Dichlorotoluene via Free-Radical Photochlorination

This method is the cornerstone of industrial production, relying on the selective chlorination of the methyl group of 3,4-dichlorotoluene under the influence of light.

Reaction Scheme:

Figure 1: Free-Radical Photochlorination of 3,4-Dichlorotoluene.

Experimental Protocol (Industrial Method Adaptation):

-

Apparatus: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a reflux condenser, a thermometer, and a suitable light source (e.g., a high-pressure mercury lamp or an array of LEDs emitting in the UV-A or blue region). The outlet of the condenser should be connected to a scrubber to neutralize the evolved hydrogen chloride gas.

-

Procedure:

-

Charge the reactor with 3,4-dichlorotoluene.

-

Heat the 3,4-dichlorotoluene to a temperature between 90 °C and 150 °C with stirring.

-

Once the desired temperature is reached, activate the light source.

-

Introduce a slow stream of dry chlorine gas through the gas inlet tube into the vigorously stirred reaction mixture.

-

The reaction is exothermic, and the temperature should be carefully monitored and controlled by adjusting the heating/cooling of the jacket and the chlorine gas flow rate.

-

Monitor the progress of the reaction by gas chromatography (GC) to determine the relative amounts of starting material, product, and over-chlorinated byproducts (e.g., 3,4-dichlorobenzal chloride).

-

Once the desired conversion is achieved, typically with minimal formation of dichlorinated product, stop the chlorine gas flow and turn off the light source.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.

-

The crude this compound can be purified by vacuum distillation.

-

Synthesis from 3,4-Dichlorobenzyl Alcohol via Chlorination with Thionyl Chloride

This method is highly effective for laboratory-scale synthesis and provides a high-purity product. Thionyl chloride is a common and efficient reagent for converting alcohols to alkyl chlorides.

Reaction Scheme:

Figure 2: Chlorination of 3,4-Dichlorobenzyl Alcohol.

Experimental Protocol (Adapted from a similar synthesis[3]):

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a scrubber containing an aqueous solution of sodium hydroxide to neutralize the evolved sulfur dioxide and hydrogen chloride.

-

Procedure:

-

In a dry 250 mL round-bottom flask, place 47.6 g of 3,4-dichlorobenzyl alcohol.

-

Add 1 mL of N,N-dimethylformamide (DMF) as a catalyst.

-

With stirring, add 10.7 mL of thionyl chloride dropwise from the dropping funnel. A significant amount of HCl gas will be evolved, and the temperature may decrease due to the endothermic nature of the initial dissolution.

-

After the gas evolution subsides, heat the reaction mixture to reflux at a temperature between 110 °C and 150 °C for 1 hour using an oil bath.

-

After reflux, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring. A light yellow solid (the crude product) will precipitate.

-

Collect the solid by vacuum filtration and wash the filter cake three times with 60 mL of water.

-

Dry the crude product. For purification, dissolve the crude product in a hot 5:1 mixture of ethanol and n-hexane.

-

Cool the solution to -10 °C to induce recrystallization.

-

Filter the white crystalline product, wash with cold (-10 °C) absolute ethanol, and dry to obtain pure this compound.

-

Synthesis from 3,4-Dichlorobenzaldehyde

This two-step route involves the initial reduction of the aldehyde to the corresponding alcohol, which is then chlorinated in a subsequent step as described in the previous section.

Workflow Diagram:

Figure 3: Synthesis of this compound from 3,4-Dichlorobenzaldehyde.

Experimental Protocol:

-

Step 1: Reduction of 3,4-Dichlorobenzaldehyde to 3,4-Dichlorobenzyl Alcohol

-

Apparatus: A round-bottom flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

Procedure:

-

Dissolve 3,4-dichlorobenzaldehyde in a suitable solvent such as methanol or ethanol in the reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,4-dichlorobenzyl alcohol, which can be purified by recrystallization or chromatography if necessary.

-

-

-

Step 2: Chlorination of 3,4-Dichlorobenzyl Alcohol

-

Follow the procedure outlined in the "Synthesis from 3,4-Dichlorobenzyl Alcohol via Chlorination with Thionyl Chloride" section.

-

Conclusion

The synthesis of this compound can be effectively achieved through several routes, with the free-radical chlorination of 3,4-Dichlorotoluene being the most prevalent industrial method. For laboratory-scale synthesis requiring high purity, the chlorination of 3,4-Dichlorobenzyl alcohol with thionyl chloride offers a reliable and high-yielding alternative. The choice of the optimal synthetic route will be guided by factors such as the scale of the reaction, available equipment, cost and availability of starting materials, and the desired purity of the final product. This guide provides the necessary technical details to aid researchers and drug development professionals in making informed decisions for their synthetic needs.

References

An In-Depth Technical Guide to the Hazards and Toxicity of 3,4-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow appropriate laboratory safety protocols when handling 3,4-Dichlorobenzyl chloride.

Introduction

This compound (CAS No. 102-47-6), a halogenated aromatic hydrocarbon, serves as a key intermediate in various organic syntheses. Its reactive nature, attributed to the benzylic chloride functional group, makes it a valuable building block in the pharmaceutical and chemical industries. However, this reactivity also underpins its significant toxicological profile. This guide provides a detailed overview of the known hazards and toxicity of this compound, compiled from available safety data and toxicological information on related compounds.

Physicochemical and Hazardous Properties

A summary of the key physicochemical and hazardous properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₃ | [1] |

| Molecular Weight | 195.47 g/mol | [1] |

| CAS Number | 102-47-6 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 122 - 124 °C at 14 mmHg | [2] |

| Melting Point | -3 °C | [2] |

| Flash Point | > 155 °C | [2] |

| Density | 1.41 g/mL at 25 °C | [2] |

| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1) | [2] |

Toxicological Data

Quantitative toxicological data for this compound is not extensively available in the public domain. The hazard classifications are primarily based on qualitative assessments and data from structurally related compounds.

| Toxicity Endpoint | Classification/Value | Species | Route | Reference(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not specified | Oral | [2][3] |

| Acute Dermal Toxicity | No data available | - | Dermal | [3] |

| Acute Inhalation Toxicity | No data available | - | Inhalation | [3] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Not specified | Dermal | [2][3] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Not specified | Ocular | [2][3] |

| Genotoxicity | No specific data available. Benzyl chloride shows weak and inconsistent mutagenicity in the Ames test. | - | - | [4] |

| Carcinogenicity | No specific data available. Benzyl chloride is classified as a probable human carcinogen (Group B2) by the EPA based on animal studies. | - | - | [5][6] |

| Reproductive/Developmental Toxicity | No specific data available. A study on 2,4-dichlorobenzyl alcohol showed developmental effects in rats at high doses. | Rat | Oral | [7][8] |

Experimental Protocols

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method aims to classify the substance into a toxicity category based on a stepwise procedure with a small number of animals.

-

Test System: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first step determines the next dose level and whether further testing is needed.

-

-

Endpoint: Classification into a GHS acute toxicity category based on the observed mortality at different dose levels.

Skin Corrosion/Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Albino rabbits are the preferred species.

-

Procedure:

-

A small area of the animal's skin is clipped free of fur.

-

0.5 mL (for liquids) of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for a specified duration (typically 4 hours).

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the reactions is scored.

-

-

Endpoint: Classification as corrosive or irritant based on the severity and reversibility of the skin reactions.[7][9]

Serious Eye Damage/Irritation (OECD 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause damage to the eye.

-

Test System: Albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

The severity of the ocular lesions is scored.

-

-

Endpoint: Classification as causing serious eye damage or eye irritation based on the severity and reversibility of the observed lesions.[4][10][11][12]

Mechanisms of Toxicity and Signaling Pathways

As an alkylating agent, the toxicity of this compound is likely mediated by its ability to form covalent bonds with nucleophilic macromolecules within cells, including DNA, RNA, and proteins.[13][14][15][16] This can lead to a cascade of cellular damage.

General Mechanism of Alkylating Agent Toxicity

The following diagram illustrates the general mechanism of cellular toxicity induced by alkylating agents like benzyl chlorides.

Figure 1: General mechanism of toxicity for alkylating agents.

Potential Signaling Pathway Disruption

While specific signaling pathways affected by this compound have not been elucidated, alkylating agents are known to induce cellular stress responses and activate pathways leading to apoptosis. The following diagram illustrates a plausible workflow for investigating such pathway disruptions.

Figure 2: Experimental workflow for pathway analysis.

Handling and Safety Precautions

Given its hazardous properties, strict safety measures are imperative when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-